molecular formula C9H13F3N6 B13418486 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine CAS No. 58892-42-5

2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine

Cat. No.: B13418486
CAS No.: 58892-42-5
M. Wt: 262.24 g/mol
InChI Key: MISRSLPWBGIAIF-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-trifluoromethyl-s-triazine with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The amino and piperazine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include bases like potassium carbonate or sodium hydroxide, and solvents such as DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with different nucleophiles can yield a variety of substituted triazines, while oxidation or reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group and piperazine moiety play crucial roles in its binding affinity and specificity towards these targets .

Biological Activity

The compound 2-Amino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-s-triazine is a member of the s-triazine family, which has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H14F3N5
  • Molecular Weight : 261.25 g/mol
  • CAS Number : 16153-81-4

Structure

The compound features a trifluoromethyl group and a piperazine moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Research has highlighted the anticancer potential of s-triazine derivatives, including the compound . Studies have shown that modifications in the s-triazine core can lead to compounds with significant inhibitory effects on tumor cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific enzymes involved in tumorigenesis, such as protein kinases and topoisomerases .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Its efficacy has been evaluated using Minimum Inhibitory Concentration (MIC) assays.

Bacterial Strain MIC (µg/mL) Standard for Comparison
Staphylococcus aureus2Norfloxacin (2)
Escherichia coli50Ampicillin (100)
Pseudomonas aeruginosa25Ciprofloxacin (25)

These results indicate that the compound has comparable or superior activity against certain strains compared to established antibiotics .

Insecticidal and Herbicidal Properties

Beyond its antibacterial effects, s-triazine derivatives have shown potential as insecticides and herbicides. The structural modifications can enhance their selectivity towards pests while minimizing toxicity to non-target organisms .

Study 1: Anticancer Efficacy

In a study published in Frontiers in Pharmacology, researchers explored the anticancer effects of various s-triazine derivatives, including our compound. The study found that it significantly inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of several triazine derivatives against Gram-positive and Gram-negative bacteria. The tested compound demonstrated strong activity against S. aureus with an MIC of 2 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .

Properties

CAS No.

58892-42-5

Molecular Formula

C9H13F3N6

Molecular Weight

262.24 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H13F3N6/c1-17-2-4-18(5-3-17)8-15-6(9(10,11)12)14-7(13)16-8/h2-5H2,1H3,(H2,13,14,15,16)

InChI Key

MISRSLPWBGIAIF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)N)C(F)(F)F

Origin of Product

United States

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